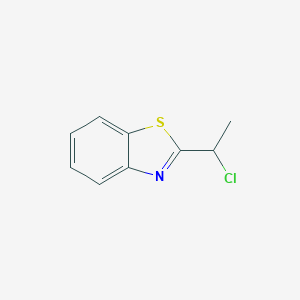

2-(1-Chloroethyl)-1,3-benzothiazole

Description

Structure

3D Structure

Properties

CAS No. |

110704-27-3 |

|---|---|

Molecular Formula |

C9H8ClNS |

Molecular Weight |

197.69 g/mol |

IUPAC Name |

2-(1-chloroethyl)-1,3-benzothiazole |

InChI |

InChI=1S/C9H8ClNS/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3 |

InChI Key |

RZSLIFPQFDTXPX-UHFFFAOYSA-N |

SMILES |

CC(C1=NC2=CC=CC=C2S1)Cl |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)Cl |

Synonyms |

Benzothiazole, 2-(1-chloroethyl)- (9CI) |

Origin of Product |

United States |

Mechanistic Investigations of 2 1 Chloroethyl 1,3 Benzothiazole Reactivity

Nucleophilic Substitution Reactions at the Chloroethyl Center (e.g., SN1, SN2, SNi pathways)

The carbon atom bonded to the chlorine in the 1-chloroethyl substituent is a secondary electrophilic center. This structure is at a crossroads between SN1 and SN2 reaction mechanisms, and the preferred pathway is delicately balanced by the specific reagents and conditions employed. viu.ca

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion). masterorganicchemistry.com This "backside attack" leads to an inversion of stereochemistry at the carbon center. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comchemicalnote.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a multi-step pathway. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a planar secondary carbocation intermediate. chemicalnote.commasterorganicchemistry.com This carbocation is then rapidly attacked by a nucleophile from either face, typically leading to a racemic mixture of products if the carbon is a chiral center. masterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. chemicalnote.commasterorganicchemistry.com

A third, less common pathway is the SNi (Substitution Nucleophilic internal) mechanism, which results in retention of configuration. This mechanism is not typically observed with simple alkyl halides unless specific reagents like thionyl chloride are used.

Kinetic and Thermodynamic Aspects of Substitution Processes

The kinetics of the substitution reaction provide critical insight into the underlying mechanism.

Rate = k[R-Cl]

SN2 Kinetics: In an SN2 reaction, both the substrate and the nucleophile are involved in the single rate-determining step. Consequently, the reaction follows second-order kinetics, being first-order in both the substrate and the nucleophile. chemicalnote.compharmaguideline.commasterorganicchemistry.com

Rate = k[R-Cl][Nucleophile]

Thermodynamically, the two pathways are distinguished by their energy profiles. The SN1 reaction proceeds through a high-energy carbocation intermediate, with transition states leading to and from this intermediate. masterorganicchemistry.comucsb.edu The stability of this carbocation is paramount; the benzothiazole (B30560) ring may offer some electronic stabilization. The SN2 reaction involves a single, high-energy transition state where the carbon atom is transiently five-coordinate as the new bond forms and the old one breaks. masterorganicchemistry.compharmaguideline.com Steric hindrance significantly raises the energy of this transition state. masterorganicchemistry.com

Table 1: General Comparison of SN1 and SN2 Reaction Characteristics

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular | Bimolecular |

| Reaction Steps | Two or more steps | One concerted step |

| Intermediate | Carbocation | None (Transition State only) |

| Substrate Reactivity | 3° > 2° > 1° > Methyl | Methyl > 1° > 2° > 3° |

| Stereochemistry | Racemization (mixture of inversion and retention) | Complete inversion |

| Nucleophile | Weak nucleophile favored | Strong nucleophile favored |

| Solvent | Polar Protic (e.g., H₂O, ROH) | Polar Aprotic (e.g., Acetone, DMSO) |

Elimination Reactions Involving the Chloroethyl Group (e.g., E1, E2 mechanisms)

Whenever substitution is possible, elimination reactions are a competing pathway. In the case of 2-(1-chloroethyl)-1,3-benzothiazole, elimination would lead to the formation of 2-vinyl-1,3-benzothiazole.

The E2 (Elimination Bimolecular) mechanism is a concerted process, analogous to the SN2 reaction. A strong base removes a proton from a carbon adjacent to the leaving group, while simultaneously the C=C double bond forms and the leaving group departs. libretexts.org This pathway is favored by strong, sterically hindered bases (like potassium tert-butoxide) and is competitive with SN2 when strong, non-bulky bases (like hydroxide or ethoxide) are used. masterorganicchemistry.com Higher temperatures generally favor elimination over substitution. masterorganicchemistry.com

The E1 (Elimination Unimolecular) mechanism competes directly with the SN1 pathway as it also proceeds through a carbocation intermediate. libretexts.org After the carbocation forms, a weak base (often the solvent) removes an adjacent proton to form the double bond. E1 reactions are favored by the same conditions as SN1 reactions (polar protic solvents, weak bases) and are also promoted by heat. masterorganicchemistry.com

For this compound, treatment with a strong, non-hindered base like sodium ethoxide in ethanol would likely result in a mixture of SN2 and E2 products, with the E2 product potentially dominating at higher temperatures. masterorganicchemistry.com Using a weak base and a polar protic solvent would result in a competition between SN1 and E1 mechanisms. chemistrysteps.com

Electrophilic and Nucleophilic Reactions of the Benzothiazole Heterocycle

The benzothiazole ring is an aromatic system with its own characteristic reactivity. It is generally considered an electron-rich heterocycle, though the thiazole (B1198619) moiety itself is electron-withdrawing. wikipedia.orgnih.gov The ring system can undergo reactions with both electrophiles and nucleophiles. thieme-connect.de

Reactivity at the Heteroatoms (Nitrogen and Sulfur)

The nitrogen and sulfur atoms of the thiazole ring are key sites of reactivity.

Nitrogen: The lone pair of electrons on the nitrogen atom imparts weak basicity to the molecule. thieme-connect.de It can be protonated by strong acids to form benzothiazolium salts. This nitrogen can also be a site for alkylation, although this typically requires strong alkylating agents.

Sulfur: The sulfur atom is generally less reactive than the nitrogen but can participate in oxidative reactions. More significantly, the benzothiazole ring as a whole can be susceptible to nucleophile-induced ring-opening reactions, which can be initiated by attack at the C2 carbon adjacent to both heteroatoms. nih.govbeilstein-journals.orgnih.gov Strong bases can, under certain conditions, lead to the cleavage of the thiazole ring. thieme-connect.de

Reactivity at the Fused Aromatic Ring System

The fused benzene (B151609) ring of benzothiazole can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions). The fused thiazole ring acts as a deactivating group and directs incoming electrophiles. The precise position of substitution (positions 4, 5, 6, or 7) depends on the specific reaction conditions and the directing influence of the electron-withdrawing thiazole portion and the 2-substituted side chain. Functionalization of the benzene ring is a common strategy for synthesizing various benzothiazole derivatives. nih.gov

Nucleophilic aromatic substitution on the benzene ring is also possible but generally requires the presence of strong electron-withdrawing groups on the ring and a potent nucleophile.

Rearrangement Pathways and Intramolecular Cyclization Phenomena Involving the Chloroethyl Moiety

The chloroethyl group at the 2-position of the 1,3-benzothiazole ring introduces a reactive site susceptible to intramolecular reactions. The most plausible pathway is an intramolecular cyclization driven by the nucleophilicity of the benzothiazole nitrogen atom.

This type of reaction, known as intramolecular quaternization, is well-documented for related heterocyclic systems, such as 2-(haloalkyl)benzimidazoles, which cyclize to form thiazolo[3,2-a]benzimidazolium salts. By analogy, this compound is expected to undergo a similar transformation. The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) can act as an internal nucleophile, attacking the adjacent carbon atom of the chloroethyl group and displacing the chloride ion.

This process would result in the formation of a new five-membered ring, leading to a condensed tricyclic heterocyclic system. The product of this intramolecular SN2 reaction is a thiazolo[3,2-b]benzothiazolium cation. The facility of this reaction would depend on factors such as the solvent polarity and the temperature. Polar aprotic solvents are generally favorable for such reactions as they can solvate the leaving group and support the formation of the charged product.

An alternative, though likely less favorable, pathway could involve an initial rearrangement of the chloroethyl group prior to or concurrent with cyclization, potentially through Wagner-Meerwein-type shifts if a carbocation intermediate is formed. However, the direct intramolecular displacement by the ring nitrogen is generally considered a more direct and probable route.

Exploration of Reactive Intermediates and Characterization of Transition States

The intramolecular cyclization of this compound can proceed through different mechanistic pathways, each involving distinct reactive intermediates and transition states.

A concerted SN2 mechanism would involve a single transition state where the N-C bond is forming concurrently with the C-Cl bond breaking. This transition state would have a trigonal bipyramidal geometry at the carbon atom undergoing substitution.

Alternatively, the reaction could proceed in a stepwise manner, involving the formation of a reactive intermediate. One possibility is the formation of a secondary carbocation at the ethyl side chain, resulting from the departure of the chloride ion. This carbocation's stability would be influenced by the electron-donating or withdrawing nature of the benzothiazole ring. The subsequent attack by the benzothiazole nitrogen would then lead to the cyclized product. The formation of this carbocation would be the rate-determining step.

Another significant possibility is the involvement of the endocyclic sulfur atom through neighboring group participation (NGP). The lone pairs on the sulfur atom can attack the carbon bearing the chlorine, forming a bridged, three-membered episulfonium ion intermediate. This intermediate would be highly reactive and would readily undergo nucleophilic attack by the benzothiazole nitrogen to yield the final tricyclic product. Neighboring group participation by sulfur is a well-established phenomenon that can significantly accelerate the rate of nucleophilic substitution reactions. The transition state for the formation of the episulfonium ion would involve the initial interaction of the sulfur lone pair with the σ* orbital of the C-Cl bond.

The characterization of these transition states and intermediates would typically require computational studies (e.g., density functional theory calculations) to determine their geometries and relative energies, as well as kinetic studies (e.g., solvolysis experiments) to probe the reaction mechanism.

Below is a table summarizing the potential reactive intermediates in the reactions of this compound.

| Intermediate | Description | Plausibility |

| Secondary Carbocation | Formed by the heterolytic cleavage of the C-Cl bond. Its formation would be favored in polar, protic solvents. | Plausible, especially under solvolytic conditions. |

| Episulfonium Ion | A bridged, three-membered ring formed by the intramolecular attack of the benzothiazole sulfur on the carbon bearing the chlorine. | Highly plausible due to the known ability of sulfur to act as a neighboring group. |

| Concerted SN2 Transition State | A single transition state where the N-C bond formation and C-Cl bond cleavage occur simultaneously. | A likely pathway, competing with stepwise mechanisms. |

Applications in Organic Synthesis and As Precursors for Advanced Chemical Entities

Role as a Versatile Building Block in the Construction of Complex Molecular Architectures

2-(1-Chloroethyl)-1,3-benzothiazole serves as a foundational unit for elaborating intricate molecular designs. The chloroethyl group acts as a reactive handle, allowing for its connection to other molecular fragments. This strategic positioning of a reactive electrophilic center on a stable heterocyclic core is a key feature that synthetic chemists exploit. For instance, the synthesis of various benzothiazole (B30560) derivatives often begins with a C2-substituted precursor, which is then modified to build up molecular complexity. nih.gov The ability to functionalize the side chain without disrupting the aromatic benzothiazole core allows for the systematic construction of target molecules with desired steric and electronic properties.

Precursor to Diverse Heterocyclic Systems (e.g., Nitrogen, Sulfur, and Oxygen-containing Heterocycles)

The electrophilic nature of the carbon-chlorine bond in this compound makes it an excellent substrate for reactions with various nucleophiles, leading to the formation of new heterocyclic systems.

Nitrogen-containing Heterocycles: Reaction with nitrogen nucleophiles such as amines, hydrazines, and azides can lead to the formation of new N-containing heterocyclic rings. For example, reaction with a hydrazine (B178648) derivative can initiate a sequence leading to pyrazole (B372694) rings. nih.gov Similarly, treatment with 1,2,4-triazol-3-thiol in the presence of a base results in the formation of a new thioether linkage, incorporating a triazole moiety onto the benzothiazole scaffold. nih.gov

Sulfur-containing Heterocycles: Sulfur nucleophiles, like thiols, readily displace the chloride to form new carbon-sulfur bonds. This reaction is fundamental in building larger systems containing multiple sulfur atoms. For instance, derivatives of 6-chloro-1,3-benzothiazole-2-thiol (B7767959) can be used to synthesize a variety of heterocyclic compounds, including those containing β-lactam rings after several synthetic steps. rdd.edu.iq

Oxygen-containing Heterocycles: While less common, reactions with oxygen nucleophiles can also be employed to introduce oxygen-containing functionalities or build new O-heterocycles.

The following table summarizes representative reactions where a benzothiazole derivative acts as a precursor:

| Precursor | Reagent(s) | Resulting Heterocyclic System |

| 2-Chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide | 1,2,4-Triazol-3-thiol, NaOH | 2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide nih.gov |

| (3-Aminophenyl)benzothiazole | Ethyl acetylacetonate, Hydrazines | 2-Benzothiazolyl pyrazole derivatives nih.gov |

| 6-Chloro-1,3-benzothiazole-2-thiol Schiff bases | Chloroacetyl chloride | β-Lactam derivatives rdd.edu.iq |

| 2,N-Dilithiobenzenesulfonamides | Methyl isothiocyanate, DBU | 1,2-Benzothiazole-3(2H)-thione 1,1-dioxides clockss.org |

Participation in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is the cornerstone of organic synthesis. This compound is an active participant in such reactions.

Carbon-Heteroatom Bond Formation: As detailed in the previous section, the most common reaction of this compound is nucleophilic substitution, where the chlorine is displaced by N, S, or O nucleophiles to form C-N, C-S, or C-O bonds, respectively. nih.govrdd.edu.iq

Carbon-Carbon Bond Formation: The chloroethyl group can also participate in C-C bond-forming reactions. For example, it can be used in coupling reactions, such as those catalyzed by palladium or other transition metals. While direct examples involving this compound in well-known named reactions like Suzuki or Heck couplings are not extensively documented in the provided results, the principles of these reactions apply. youtube.com These reactions typically involve an organometallic reagent and an organic halide. youtube.com The benzothiazole moiety itself can be synthesized via methods that involve C-C bond formation, highlighting the importance of this bond type in the broader context of benzothiazole chemistry. nih.gov

Synthetic Utility in Tandem and Cascade Reactions for Molecular Complexity Generation

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are highly efficient strategies for building molecular complexity. The reactive nature of this compound and its derivatives makes them suitable for initiating such sequences. A nucleophilic substitution at the chloroethyl group can be the first step in a cascade, where the newly introduced functionality then reacts with another part of the molecule or an external reagent. For instance, a three-component reaction involving 2-aminobenzothiazole, an aldehyde, and a third component can proceed through a cascade of condensation, addition, and cyclization steps to rapidly generate complex heterocyclic systems like 4H-pyrimido[2,1-b]benzothiazoles. nih.gov While a direct example starting with this compound was not found, its derivatives are prime candidates for designing such efficient synthetic routes. researchgate.net

Potential as a Scaffold for Advanced Chemical Entities and Ligand Precursors

A scaffold in medicinal chemistry and materials science is a core molecular structure to which various functional groups can be attached to create a library of compounds with diverse properties. nih.gov The benzothiazole ring is a well-established "privileged scaffold" due to its presence in numerous biologically active compounds. nih.govnih.gov

This compound is an excellent starting point for creating new libraries of benzothiazole-based compounds. The reactive chloroethyl group allows for the facile introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships. This makes it a valuable precursor for developing:

Advanced Chemical Entities: By modifying the side chain, new compounds with potential applications in medicine and materials science can be synthesized. The benzothiazole core is found in compounds with anticancer, anticonvulsant, and antimicrobial properties. mdpi.comnih.govnih.gov

Ligand Precursors: The ability to introduce various heteroatoms (N, S, O) via substitution of the chlorine atom makes this compound a useful precursor for designing ligands for catalysis and coordination chemistry. The nitrogen and sulfur atoms in the benzothiazole ring, along with the newly introduced functionalities, can act as coordination sites for metal ions.

The synthesis of complex scaffolds, such as 1,2,3-triazoles, often utilizes click chemistry, a concept that aligns with the modular nature of using building blocks like this compound to link different molecular moieties. rsc.org The nih.govchemicalbook.comorganic-chemistry.orgtriazolo[3,4-b]benzothiazole system is another example of a scaffold derived from benzothiazole precursors that has shown significant biological activity. nih.gov

Derivatization Strategies and Structure Reactivity Relationships in Analogues of 2 1 Chloroethyl 1,3 Benzothiazole

Synthesis of Novel Analogues via Functionalization of the Chloroethyl Moiety

The chloroethyl group in 2-(1-chloroethyl)-1,3-benzothiazole is a reactive handle amenable to a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. The carbon atom attached to the chlorine is electrophilic and readily attacked by nucleophiles, leading to the displacement of the chloride ion.

One key transformation is the reaction with nitrogen nucleophiles. For instance, the vicarious nucleophilic substitution of (chloroethyl)benzothiazole with nitroarenes has been reported, leading to the formation of nitrobenzyl heterocycles. researchgate.net This reaction involves the generation of a carbanion from the chloroethyl derivative, which then attacks the nitroarene.

Analogous to the related 2-(chloromethyl)-benzo[d]-thiazole, the chloroethyl derivative can be expected to react with various nucleophiles such as those containing oxygen, sulfur, and nitrogen. For example, 2-(chloromethyl)-benzo[d]-thiazole has been shown to react with substituted 2-hydroxyphenyl methanones in the presence of potassium carbonate in dry tetrahydrofuran (B95107) to yield ether-linked benzothiazole (B30560) derivatives.

A general method for the synthesis of 2-amino-substituted benzothiazoles involves the condensation of arylthioureas with bromine in chloroform. nih.gov This highlights the versatility of the benzothiazole core in accommodating various substituents. While not a direct functionalization of the chloroethyl group, it showcases the broader synthetic strategies available for creating diverse benzothiazole analogues.

The following table summarizes potential nucleophilic substitution reactions on the chloroethyl moiety based on known reactivity of similar compounds:

| Nucleophile | Reagent Example | Product Type |

| Azide (B81097) | Sodium azide (NaN₃) | 2-(1-Azidoethyl)-1,3-benzothiazole |

| Thiol | Thiophenol (PhSH) | 2-(1-(Phenylthio)ethyl)-1,3-benzothiazole |

| Amine | Piperidine | 2-(1-(Piperidin-1-yl)ethyl)-1,3-benzothiazole |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-(1-Methoxyethyl)-1,3-benzothiazole |

These reactions would typically be carried out in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the nucleophilic attack. The resulting products can then serve as building blocks for further chemical modifications.

Strategic Modifications of the Benzothiazole Core for Diverse Chemical Scaffolds

Beyond the functionalization of the side chain, strategic modifications of the benzothiazole core itself open avenues to a vast array of chemical scaffolds. These modifications can be broadly categorized into electrophilic aromatic substitutions and metal-catalyzed cross-coupling reactions.

The benzothiazole ring system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. However, the reactivity and regioselectivity of these reactions are influenced by the nature of the substituent at the 2-position. For instance, halogenation, nitration, and sulfonation can introduce functional groups onto the benzene (B151609) ring of the benzothiazole nucleus. The directing effect of the thiazole (B1198619) ring generally favors substitution at the 4- and 6-positions. researchgate.net

Modern synthetic methodologies, particularly transition metal-catalyzed C-H functionalization, have revolutionized the derivatization of heterocyclic compounds. mdpi.com These methods allow for the direct introduction of aryl, alkyl, and other groups onto the benzothiazole core with high efficiency and selectivity, avoiding the need for pre-functionalized starting materials. For example, palladium-catalyzed direct arylation can be employed to introduce various aryl groups at specific positions on the benzothiazole ring, expanding the structural diversity of the resulting scaffolds. nih.gov

Another powerful strategy involves the synthesis of the benzothiazole ring from functionalized precursors. The condensation of 2-aminothiophenols with a wide range of reaction partners, including aldehydes, ketones, carboxylic acids, and nitriles, is a cornerstone of benzothiazole synthesis. mdpi.comnih.gov By using substituted 2-aminothiophenols, functional groups can be strategically placed on the benzene portion of the benzothiazole scaffold from the outset.

The following table provides examples of reactions for modifying the benzothiazole core:

| Reaction Type | Reagents | Product Feature |

| Electrophilic Bromination | Br₂ | Bromo-substituted benzothiazole |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted benzothiazole |

| Palladium-catalyzed C-H Arylation | Aryl halide, Pd catalyst | Aryl-substituted benzothiazole |

| Condensation with Aldehyde | Substituted 2-aminothiophenol (B119425), aldehyde | Benzothiazole with pre-installed core substituent |

These strategic modifications of the benzothiazole core are instrumental in creating libraries of compounds with diverse electronic and steric properties, which is crucial for tuning their chemical reactivity and potential applications.

Chemo-, Regio-, and Stereoselectivity in Derivatization Reactions

The principles of chemo-, regio-, and stereoselectivity are paramount in the synthesis of complex molecules derived from this compound, ensuring the desired isomers are obtained with high purity.

Chemoselectivity is critical when multiple reactive sites are present in a molecule. For instance, in the derivatization of a 2-(1-chloroethyl)benzothiazole analogue bearing other functional groups on the benzothiazole ring, the reaction conditions must be carefully chosen to ensure that the nucleophilic substitution occurs selectively at the chloroethyl moiety without affecting other sensitive groups. The choice of nucleophile and solvent can significantly influence the outcome.

Regioselectivity comes into play during the modification of the benzothiazole core. As mentioned earlier, electrophilic substitution on the benzothiazole ring typically yields a mixture of isomers, with the 4- and 6-positions being the most favored. The precise ratio of these isomers can be influenced by the reaction conditions and the nature of the substituent at the 2-position. researchgate.net Modern catalytic methods, such as directed C-H functionalization, offer superior control over regioselectivity, allowing for the specific targeting of a particular C-H bond on the benzothiazole ring. mdpi.com

Stereoselectivity is a key consideration due to the chiral center in the 2-(1-chloroethyl) moiety. Nucleophilic substitution at this carbon can proceed via S(_N)1 or S(_N)2 mechanisms, leading to racemic or inverted products, respectively. The reaction pathway is dependent on factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. Achieving high stereoselectivity in these reactions is crucial for the synthesis of enantiomerically pure derivatives. For instance, the synthesis of chiral 2-substituted benzothiazoles can be achieved through stereoselective reactions, although specific examples starting from this compound are not extensively documented in the reviewed literature. The development of stereoselective methods for the synthesis of chiral 2-(1-aminoethyl)benzothiazole and 2-(1-hydroxyethyl)benzothiazole would be of significant interest.

The following table summarizes the selectivity considerations in the derivatization of this compound:

| Selectivity Type | Key Factors | Desired Outcome |

| Chemoselectivity | Nucleophile reactivity, protecting groups | Reaction at the chloroethyl group over other functional groups |

| Regioselectivity | Directing effects of substituents, catalyst control | Specific substitution pattern on the benzothiazole core |

| Stereoselectivity | Reaction mechanism (S(_N)1 vs. S(_N)2), chiral auxiliaries | Formation of a single enantiomer or diastereomer |

Investigation of Structure-Reactivity Correlations within a Purely Chemical Framework

Understanding the relationship between the molecular structure of this compound analogues and their chemical reactivity is fundamental for predicting their behavior in chemical transformations and for the rational design of new compounds with tailored properties. These correlations are often investigated through kinetic studies and by analyzing the electronic and steric effects of substituents.

The rate of nucleophilic substitution at the chloroethyl group is highly dependent on the electronic nature of the substituents on the benzothiazole ring. Electron-withdrawing groups on the benzothiazole core are expected to increase the electrophilicity of the alpha-carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups would likely decrease the reaction rate. Quantitative studies, such as measuring the hydrolysis rates of a series of substituted 2-(1-chloroethyl)benzothiazole derivatives, can provide valuable data for establishing linear free-energy relationships, such as the Hammett equation. This allows for a systematic understanding of how substituents influence reactivity. libretexts.orglumenlearning.com

For example, a study on the hydrolysis of 4-acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one demonstrated that the 4-(benzothiazol-2-yl) substituent has both a significant inductive electron-withdrawing effect and a resonance electron-donating effect. This dual nature influences the rate of ionization and the stability of the resulting carbocation intermediate.

Furthermore, the steric environment around the reaction center plays a crucial role. Bulky substituents on the benzothiazole ring or on the nucleophile can hinder the approach to the electrophilic carbon, slowing down the reaction rate.

The following table illustrates the expected effect of substituents on the rate of nucleophilic substitution at the chloroethyl group:

| Substituent on Benzothiazole Core | Electronic Effect | Expected Effect on Reaction Rate with Nucleophiles |

| Nitro (e.g., -NO₂) | Strong electron-withdrawing | Increase |

| Cyano (e.g., -CN) | Electron-withdrawing | Increase |

| Halogen (e.g., -Cl, -Br) | Inductive electron-withdrawing, resonance donating | Moderate increase or slight decrease |

| Alkyl (e.g., -CH₃) | Electron-donating | Decrease |

| Methoxy (e.g., -OCH₃) | Resonance electron-donating | Decrease |

By systematically studying these structure-reactivity correlations, a predictive understanding of the chemical behavior of these compounds can be developed, which is invaluable for synthetic planning and the design of molecules with specific chemical properties.

Rational Design of Chemically Active Probes and Tunable Scaffolds

The versatility of the this compound scaffold makes it an excellent platform for the rational design of chemically active probes and tunable molecular scaffolds for a variety of applications, including chemical sensing and catalysis.

Chemically Active Probes: The benzothiazole moiety is known for its fluorescent properties, and its derivatives are often used in the development of chemosensors. nih.govnih.govacs.orgresearchgate.net By introducing specific recognition units through the functionalization of the chloroethyl group or the benzothiazole core, probes that exhibit a change in their fluorescence or color upon binding to a target analyte can be designed. For example, a benzothiazole derivative can be functionalized with a receptor for a specific metal ion. Upon binding of the metal ion, the electronic properties of the benzothiazole fluorophore are altered, leading to a detectable optical response. The design of such probes involves a careful selection of the recognition moiety to ensure high selectivity and sensitivity for the target analyte.

Tunable Scaffolds for Catalysis: The rigid and planar structure of the benzothiazole scaffold, combined with the ability to introduce a wide range of functional groups, makes it an attractive core for the development of novel organocatalysts. By attaching catalytically active groups, such as chiral amines or thioureas, to the benzothiazole framework, new catalysts can be designed for asymmetric synthesis. The electronic and steric properties of the benzothiazole core can be fine-tuned by introducing different substituents, which in turn can influence the activity and selectivity of the catalyst. The modular nature of the synthesis of these scaffolds allows for the rapid generation of a library of catalysts for screening and optimization. acs.org

The following table highlights examples of rational design based on the this compound scaffold:

| Application | Design Strategy | Key Functional Groups |

| Fluorescent Chemosensor for Metal Ions | Attach a metal-chelating group to the benzothiazole scaffold. | Crown ether, polyamine, or other ligand |

| Organocatalyst for Asymmetric Aldol Reaction | Introduce a chiral secondary amine to the scaffold. | Proline derivative or other chiral amine |

| Tunable Lewis Base Catalyst | Modify the electronic properties of the benzothiazole nitrogen. | Introduce electron-donating or -withdrawing groups on the core |

Computational and Theoretical Studies on 2 1 Chloroethyl 1,3 Benzothiazole

Electronic Structure Calculations and Molecular Orbital Theory

The electronic properties of 2-(1-chloroethyl)-1,3-benzothiazole can be effectively investigated using computational methods like Density Functional Theory (DFT) and ab initio calculations. These approaches provide a fundamental understanding of the molecule's stability, reactivity, and electronic transitions.

DFT, particularly with hybrid functionals such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), is a common choice for studying benzothiazole (B30560) derivatives due to its balance of accuracy and computational cost. nbu.edu.sa Such calculations for this compound would typically begin with geometry optimization to find the lowest energy structure.

From these calculations, key electronic parameters can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For substituted benzothiazoles, the HOMO-LUMO gap is influenced by the nature of the substituent at the 2-position. mdpi.comscirp.org For instance, electron-withdrawing groups can lower the LUMO energy, potentially narrowing the gap and increasing reactivity. mdpi.com

Table 1: Representative Calculated Electronic Properties for a Benzothiazole Derivative

| Parameter | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.5 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

Note: These values are illustrative and based on typical DFT calculations for substituted benzothiazoles. Actual values for this compound would require specific calculations.

Conformational Analysis and Energy Minimization Studies

The 2-(1-chloroethyl) substituent introduces conformational flexibility to the otherwise rigid benzothiazole core. The primary focus of a conformational analysis would be the rotation around the single bond connecting the chloroethyl group to the benzothiazole ring.

By systematically rotating this bond and calculating the potential energy at each step, a potential energy surface can be generated. This allows for the identification of stable conformers (energy minima) and the transition states that separate them (energy maxima). Such studies are often performed using DFT or Møller-Plesset perturbation theory (MP2) methods. nih.gov

For this compound, different spatial arrangements of the chlorine atom and the methyl group relative to the benzothiazole ring would result in distinct conformers. The relative energies of these conformers are determined by a combination of steric hindrance and electronic interactions. It is plausible that conformers which minimize the steric clash between the chloroethyl group and the benzothiazole ring would be more stable. The presence of the electronegative chlorine atom can also lead to specific electrostatic interactions that influence conformational preference. A similar study on chloroacetyl isocyanate showed the existence of stable cis and gauche conformers. nih.gov

Understanding the conformational landscape is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating reaction mechanisms. For this compound, theoretical studies could model various reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom.

By modeling the reaction pathway, the structures of reactants, transition states, and products can be optimized, and their relative energies can be calculated. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative picture of the reaction's feasibility. Quantum chemical calculations have been successfully used to study complex, multi-step reaction pathways involving benzothiazole derivatives, identifying intermediates and transition states. nih.gov

For example, a study on the reaction of 2-bromomethyl-1,3-thiaselenole with a benzothiazole derivative involved locating the transition state for the initial bond cleavage and formation of an intermediate ion pair. nih.gov A similar approach could be applied to model the substitution of the chlorine atom in this compound by a nucleophile. The calculations would help to determine whether the reaction proceeds through an SN1 or SN2 mechanism by analyzing the structure and energy of the transition state.

Furthermore, computational models can predict the regioselectivity of electrophilic aromatic substitution on the benzothiazole ring system by calculating the relative stabilities of the sigma-complex intermediates for substitution at different positions. nih.gov

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method is a reliable approach for calculating the 1H and 13C NMR chemical shifts of organic molecules. mdpi.com These calculations, typically performed at the DFT level, can provide theoretical spectra that are in good agreement with experimental results. mdpi.com For this compound, such calculations would predict the chemical shifts for the protons and carbons of the benzothiazole ring and the chloroethyl side chain. Discrepancies between calculated and experimental spectra can often be explained by solvent effects, which can also be modeled computationally.

Vibrational Spectroscopy: Theoretical calculations can also predict the infrared (IR) and Raman spectra of a molecule. By performing a frequency calculation after geometry optimization, the vibrational modes and their corresponding frequencies and intensities can be obtained. These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands to specific functional groups and molecular motions. nbu.edu.sa

Table 2: Illustrative Predicted vs. Experimental 13C NMR Chemical Shifts for a Benzothiazole Moiety

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C2 | 165.2 | 164.8 |

| C4 | 125.8 | 126.1 |

| C5 | 124.5 | 124.9 |

| C6 | 122.9 | 123.2 |

| C7 | 121.7 | 121.5 |

| C7a | 153.1 | 152.8 |

| C3a | 134.5 | 134.2 |

Note: These are representative values for a substituted benzothiazole and serve for illustrative purposes. The actual chemical shifts for this compound would depend on the specific electronic environment.

Theoretical Investigations of Intermolecular Interactions and Aggregation Behavior

The way molecules of this compound interact with each other in the solid state or in solution is governed by intermolecular forces. Theoretical methods can be used to study these interactions, which are crucial for understanding the material's physical properties.

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close contact corresponding to hydrogen bonds, halogen bonds, and π-π stacking interactions. Although no crystal structure is publicly available for this compound, this method has been applied to other benzothiazole derivatives to analyze their packing motifs. researchgate.net

Interaction Energy Calculations: The strength of specific intermolecular interactions, such as π-π stacking between the benzothiazole rings of adjacent molecules or hydrogen bonding (if suitable donors and acceptors are present), can be calculated using high-level quantum mechanical methods. These calculations provide quantitative data on the forces that hold the molecules together in a condensed phase. Studies on related systems have shown that π-π stacking and other weak interactions play a significant role in the crystal packing. nih.gov The presence of the chlorine atom in this compound also introduces the possibility of halogen bonding, which is an attractive interaction between the electrophilic region of the chlorine atom and a nucleophilic site on an adjacent molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(1-Chloroethyl)-1,3-benzothiazole. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzothiazole (B30560) ring and the protons of the 1-chloroethyl group. The four aromatic protons on the benzene (B151609) ring typically appear in the downfield region, approximately between δ 7.3 and δ 8.2 ppm, due to the deshielding effect of the aromatic system. rsc.orgchemicalbook.com Their specific shifts and coupling patterns (doublets and triplets) depend on their position relative to the fused thiazole (B1198619) ring and each other. The methine (CH) proton of the chloroethyl group is expected to be a quartet, shifted downfield by the adjacent chlorine atom and the benzothiazole ring, likely in the range of δ 5.0-5.5 ppm. The methyl (CH₃) protons would appear as a doublet further upfield, around δ 1.8-2.2 ppm, due to coupling with the methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment in the molecule. The benzothiazole ring system typically displays multiple signals in the aromatic region (δ 120-155 ppm). chemicalbook.comspectrabase.com The carbon atom at the 2-position of the benzothiazole ring (C2), to which the chloroethyl group is attached, is expected to be significantly downfield, potentially around δ 165-175 ppm. tandfonline.commdpi.com The carbons of the 1-chloroethyl side chain will also have characteristic shifts. The methine carbon (CH-Cl) would be in the range of δ 50-60 ppm, while the methyl carbon (CH₃) would be found at a more upfield position, typically δ 20-25 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to further confirm the structural assignment by establishing proton-proton and proton-carbon correlations through one or more bonds.

Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| Benzothiazole-H4/H5/H6/H7 | 7.3 - 8.2 | 120 - 140 | m |

| Benzothiazole-C2 | - | 165 - 175 | s |

| Benzothiazole-C3a/C7a | - | ~153, ~135 | s |

| CH-Cl | 5.0 - 5.5 | 50 - 60 | q |

| CH₃ | 1.8 - 2.2 | 20 - 25 | d |

Mass Spectrometry Techniques for Molecular Formula Confirmation, Isotope Analysis, and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through analysis of its fragmentation patterns.

For this compound (C₉H₈ClNS), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the mass spectrum will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with a relative intensity ratio of about 3:1. libretexts.org

Electron ionization (EI) mass spectrometry would likely lead to predictable fragmentation pathways. The base peak in the mass spectrum of many benzothiazole derivatives is often the benzothiazole cation itself or a fragment thereof. libretexts.org Key fragmentation patterns for this compound could include:

Loss of a chlorine radical (•Cl): This would result in a significant fragment ion at [M-35]⁺ and [M-37]⁺.

Loss of an ethyl group: Cleavage of the C-C bond in the side chain.

Cleavage of the C-S and C-N bonds in the thiazole ring, leading to characteristic benzothiazole fragments, such as ions at m/z 135 (benzothiazole cation) and 108. ucdavis.edu

Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Proposed Structure | m/z (for ³⁵Cl) | Significance |

| [M]⁺ | [C₉H₈ClNS]⁺ | 197 | Molecular Ion |

| [M+2]⁺ | [C₉H₈³⁷ClNS]⁺ | 199 | Isotopic peak for ³⁷Cl |

| [M-Cl]⁺ | [C₉H₈NS]⁺ | 162 | Loss of chlorine radical |

| [C₇H₄NS]⁺ | Benzothiazole cation | 135 | Characteristic benzothiazole fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and serves as a "molecular fingerprint" for identification. nih.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond in the thiazole ring should give rise to a strong absorption band in the region of 1600-1650 cm⁻¹. researchgate.net

C=C stretching: Aromatic ring stretching vibrations will be visible as a series of bands in the 1450-1600 cm⁻¹ range. researchgate.net

C-Cl stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H bending: Out-of-plane bending vibrations for the substituted benzene ring will appear as strong bands in the 700-900 cm⁻¹ region, and their exact position can give clues about the substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often produce strong and sharp Raman signals. mdpi.com The C-S bond vibrations within the thiazole ring, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum. The symmetric vibrations of the molecule are often more Raman active.

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch | 2850 - 3000 | IR, Raman |

| C=N stretch (thiazole) | 1600 - 1650 | IR |

| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |

| C-Cl stretch | 600 - 800 | IR |

X-ray Crystallography for Solid-State Structural Determination and Elucidation of Intermolecular Packing

For crystalline samples of this compound, single-crystal X-ray crystallography is the definitive method for determining its three-dimensional structure in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, confirming the molecular geometry and conformation.

Advanced Chromatographic Methods (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring in Research Settings

Advanced chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS is a highly suitable method for its analysis. ucdavis.eduscispace.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification of the eluted compounds based on their mass spectra. This technique is invaluable for assessing purity and identifying trace impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is another powerful tool for the analysis and purification of benzothiazole derivatives. iosrjournals.org A UV detector is commonly used, as the benzothiazole ring is a strong chromophore. HPLC is widely used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov LC-MS is particularly useful for analyzing less volatile or thermally labile compounds and can provide both purity information and structural confirmation of the components in a mixture.

These chromatographic methods are fundamental in a research setting to ensure that the material being studied is of high purity and to optimize reaction conditions for its synthesis.

Q & A

Q. What are the most effective synthetic routes for 2-(1-chloroethyl)-1,3-benzothiazole, and how can reaction conditions be optimized?

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

Characterization relies on:

- IR Spectroscopy : Identification of functional groups (e.g., C-Cl stretch at ~722 cm⁻¹, C=N at ~1650 cm⁻¹) .

- ¹H NMR : Aromatic proton signals (δ 7.2–8.3 ppm) and chloroethyl protons (δ 4.5–5.0 ppm) .

- X-Ray Crystallography : Confirmation of molecular geometry and non-covalent interactions (e.g., π–π stacking distances ~3.7 Å in benzothiazole derivatives) . For example, asymmetric units in crystal structures often reveal planar benzothiazole rings with dihedral angles <10° between fused aromatic systems .

Q. What preliminary biological activities have been reported for this compound analogs?

Benzothiazole derivatives exhibit antimicrobial, antitumor, and antiparasitic activities. For instance:

- Antischistosomal Activity : 2-(Benzylsulfonyl)-1,3-benzothiazole derivatives inhibit schistosomula and adult worms at low micromolar concentrations (IC₅₀ ~1–5 µM) .

- Antitubercular Activity : 2-Aryl-substituted benzothiazoles show MIC values of 3.12–12.5 µg/mL against Mycobacterium tuberculosis H37Rv .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

QSAR (Quantitative Structure-Activity Relationship) models and molecular docking are pivotal. For example:

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond acceptor counts to predict antitubercular activity .

- Docking Studies : Target enzymes such as HIV-1 protease or M. tuberculosis enoyl-ACP reductase to optimize binding interactions . Recent studies integrated virtual screening with high-content phenotypic assays to identify novel benzothiazole hits .

Q. What strategies resolve contradictions in biological assay data for benzothiazole derivatives?

Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:

- Dose-Response Validation : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .

- Metabolic Stability Testing : Assess degradation in microsomal models (e.g., liver S9 fractions) to identify unstable intermediates .

- Target Engagement Assays : Use techniques like CETSA (Cellular Thermal Shift Assay) to verify direct target binding .

Q. How can catalytic systems improve the scalability of benzothiazole synthesis?

Q. What safety protocols are recommended for handling this compound derivatives?

Key precautions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.